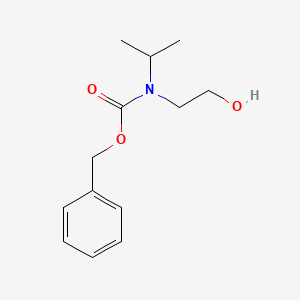

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-11(2)14(8-9-15)13(16)17-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVDAYYNFXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-(2-hydroxyethyl)carbamate derivatives

The initial step involves forming the carbamate linkage by reacting a suitable amine with a chloroformate or carbamoyl chloride derivative. A typical approach is:

- Reacting 2-aminoethanol with phosgene or triphosgene to generate the corresponding chloroformate intermediate.

- Subsequently, reacting this intermediate with propan-2-amine (isopropylamine) to form the N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate.

Research findings suggest that using triphosgene offers better control over reaction conditions, minimizing side reactions and improving yield.

Step 2: Benzylation of the amine

Following carbamate formation, benzylation is performed:

- Benzyl chloride is added to the amino group under controlled conditions.

- Reaction conditions: Typically, benzyl chloride is added dropwise to a stirred mixture of the carbamate derivative in an inert solvent such as toluene or methanol, with bases like sodium carbonate or sodium hydroxide to neutralize HCl formed during the process.

Data from patents indicate that maintaining the temperature between 70°C and 100°C during benzylation ensures optimal conversion and minimizes by-products.

Specific Methodologies and Process Improvements

Method A: Patented Process for Benzylation (US4748276A)

- Reagents: Benzyl chloride, N,N-bis(2-hydroxyethyl)amine, sodium carbonate.

- Procedure:

- Mix N,N-bis(2-hydroxyethyl)amine with sodium carbonate in toluene.

- Add benzyl chloride slowly over 1-2 hours, maintaining the temperature at 70°C–100°C.

- After addition, continue stirring at the same temperature for a short period.

- Add toluene to the mixture, then cool to 50°C–65°C.

- Filter, wash, and azeotropically distill to obtain the benzylated intermediate with high yield.

This method emphasizes the controlled addition of benzyl chloride to prevent excessive exothermic reactions and side-product formation.

Method B: Chlorination and Further Derivatization

- The benzylated intermediate can be chlorinated using thionyl chloride at 65°C–75°C.

- The process involves adding the benzylamine derivative to excess thionyl chloride, maintaining temperature control, and then treating with aqueous alkali to isolate the chlorinated carbamate.

Process Optimization Notes:

Alternative Approaches and Research Findings

- Use of solvents such as methanol, ethanol, or acetone for better solubility and easier purification.

- Addition of sodium carbonate or sodium hydroxide to neutralize HCl and prevent side reactions.

- Azeotropic distillation to remove water formed during carbamate formation, improving yield and purity.

Research data also indicate that starting from benzyl chloride, the process can be streamlined to produce high yields of the carbamate intermediate without isolating intermediates, thus reducing process steps and increasing efficiency.

Summary of Key Reaction Parameters

Concluding Remarks

The preparation of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is best achieved through a controlled benzylation of the carbamate precursor, utilizing toluene as a solvent, maintaining reaction temperatures between 70°C and 100°C, and adding benzyl chloride gradually to prevent side reactions. Process improvements such as azeotropic distillation and careful reagent stoichiometry significantly enhance yield and purity. These methods are well-documented in patent literature, providing a robust foundation for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzyl aldehyde or benzyl ketone.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted benzyl carbamates.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiseizure Activity

Recent studies have identified derivatives of benzyl carbamates as potential modulators of the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in regulating glutamate levels in the brain. Specifically, the compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibited potent antiseizure activity in vivo, demonstrating the therapeutic potential of benzyl carbamate derivatives in treating epilepsy .

1.2 Drug Development

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has been studied for its ability to enhance the solubility and bioavailability of drugs. The incorporation of hydroxyethyl and propan-2-yl groups improves pharmacokinetic properties, making it a valuable candidate for formulating new therapeutic agents .

Chemical Synthesis

2.1 Synthesis Pathways

The synthesis of this compound typically involves the reaction of benzyl chloride with bis(2-hydroxyethyl)amine under alkaline conditions. This process can be optimized to yield high purity products with minimal by-products, essential for pharmaceutical applications .

Table 1: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Benzyl chloride + bis(2-hydroxyethyl)amine | NaOH catalyst, reflux | 85% |

| Benzyl chloride + thionyl chloride | Chloroform solvent, cooled | 46% |

Material Science

3.1 Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its structure allows for the formation of polyurethanes with enhanced mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

3.2 Biodegradable Polymers

Research indicates that incorporating benzyl carbamate into biodegradable polymer matrices can improve their mechanical strength while maintaining biodegradability. This property is particularly beneficial for developing sustainable materials for medical devices and packaging .

Case Studies

4.1 Case Study: Antiseizure Drug Development

A study published in the Journal of Medicinal Chemistry explored several benzyl carbamate derivatives for their efficacy as EAAT2 modulators. Among these, a specific derivative demonstrated significant reductions in seizure frequency in animal models, paving the way for clinical trials .

4.2 Case Study: Polymer Applications

In a recent investigation on biodegradable polymers, researchers incorporated this compound into a poly(lactic acid) matrix. The resulting material exhibited improved tensile strength and degradation rates suitable for temporary implants .

Mechanism of Action

The mechanism of action of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₁₃H₁₉NO₃ (inferred from , replacing the allyl group with isopropyl).

- Molecular Weight : ~235.28 g/mol (similar to Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate, ).

- Functional Groups : Hydroxyethyl (polar, hydrogen-bonding) and isopropyl (hydrophobic, steric bulk) substituents, which influence solubility and reactivity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Notes:

- The hydroxyethyl group enhances polarity and hydrogen-bonding capacity compared to non-polar substituents like tert-butoxy or allyl.

Thermal and Chemical Stability

- Thermal Behavior: Carbamates with bulky groups (e.g., tert-butyl in ) exhibit higher thermal stability due to steric protection of the carbamate linkage .

- Hydrolytic Stability : The isopropyl group may slow hydrolysis in acidic/basic conditions compared to less hindered analogs (e.g., Benzyl N-(2-hydroxyethyl)carbamate, ).

Analytical Characterization

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

Biological Activity

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 239.30 g/mol

The compound features a carbamate group linked to a benzyl moiety and a hydroxyethyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.

- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of various microorganisms, making it a candidate for antimicrobial applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. It has been shown to affect enzymes involved in critical biological processes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have highlighted its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial action.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 -

Enzyme Activity Modulation :

- In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggested that it could reduce enzyme activity significantly, indicating potential anti-inflammatory effects.

-

Cell Line Studies :

- Research involving cancer cell lines revealed that this compound induced apoptosis in treated cells, supporting its role as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate protection of the amine group using benzyl chloroformate, followed by functionalization of the hydroxyl and isopropyl moieties. A two-step approach is common:

Amine Protection : React the primary amine with benzyl chloroformate in a basic medium (e.g., aqueous NaHCO₃) to form the carbamate intermediate.

Hydroxyl Group Activation : Introduce the 2-hydroxyethyl and isopropyl groups via nucleophilic substitution or coupling reactions. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce ester intermediates to alcohols under controlled conditions .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-substitution.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prepare a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) solution. Analyze ¹H and ¹³C NMR spectra to confirm the presence of the benzyl group (aromatic protons at ~7.3 ppm), carbamate carbonyl (~155 ppm in ¹³C), and hydroxyethyl/isopropyl protons (multiplet at 1.0–1.2 ppm for isopropyl; broad singlet at ~3.5 ppm for -OH) .

- X-ray Crystallography : Grow single crystals via slow evaporation. Use SHELX software for structure refinement, focusing on resolving hydrogen bonding between the carbamate’s NH and hydroxyl oxygen .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous washes to prevent environmental release .

- Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement. If torsional angles deviate from expected values (e.g., carbamate plane vs. benzene ring), apply restraints to the ADP (Atomic Displacement Parameters) or use TWIN commands for twinned crystals .

- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry. For example, inconsistent NOESY correlations may indicate incorrect hydrogen bonding assignments .

Q. What strategies optimize yield in multi-step syntheses involving this carbamate derivative?

- Methodological Answer :

- Stepwise Optimization :

Amine Protection : Increase yield (>95%) by using excess benzyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0°C to minimize side reactions.

Hydroxyethyl Introduction : Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific substitution, ensuring >90% enantiomeric excess .

- Catalysis : Use Pd/C under H₂ for selective deprotection of benzyl groups without affecting other functionalities .

Q. What mechanistic insights explain the biological activity of this carbamate in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Model the compound’s interaction with target enzymes (e.g., proteases) using software like AutoDock Vina. The carbamate’s NH group may act as a hydrogen bond donor, while the benzyl moiety participates in hydrophobic interactions with active-site residues .

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ). Competitive inhibition patterns suggest direct binding to the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.